An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-methylisoindolin-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines a rational, multi-step synthesis starting from commercially available 2-methyl-3-nitroaniline. Each synthetic step is detailed with proposed reagents, reaction conditions, and underlying chemical principles. Furthermore, this guide presents a thorough characterization profile of the target molecule, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a valuable resource for researchers aiming to synthesize and identify this compound.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing molecules that can interact with specific biological targets. Notable examples of isoindolinone-containing drugs include chlorthalidone, a diuretic, and lenalidomide, an immunomodulatory agent. The specific substitution pattern of 4-Amino-5-methylisoindolin-1-one, featuring an amino group and a methyl group on the aromatic ring, presents a unique chemical entity with potential for further functionalization and exploration of its biological activities.
This guide aims to bridge the gap in the existing literature by providing a detailed, practical pathway for the synthesis and a comprehensive analytical framework for the characterization of 4-Amino-5-methylisoindolin-1-one.
Proposed Synthetic Pathway
The synthesis of 4-Amino-5-methylisoindolin-1-one can be strategically approached from 2-methyl-3-nitroaniline through a series of transformations involving diazotization, cyanation, oxidation, bromination, reduction, and final cyclization. This proposed route is designed to be robust and utilize common laboratory reagents.
Caption: Proposed multi-step synthesis of 4-Amino-5-methylisoindolin-1-one.
Experimental Protocols
Synthesis of 2-Methyl-3-nitrobenzonitrile (Intermediate 1)
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Principle: This step involves the Sandmeyer reaction, a well-established method for converting an aromatic amine to a nitrile. The amino group of 2-methyl-3-nitroaniline is first converted to a diazonium salt, which is then displaced by a cyanide ion using a copper(I) cyanide catalyst.
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Protocol:
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Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
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Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Synthesis of 2-Methyl-3-nitrobenzoic Acid (Intermediate 2)
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Principle: The nitrile group of 2-methyl-3-nitrobenzonitrile is hydrolyzed to a carboxylic acid under acidic conditions. This is a standard transformation in organic synthesis.
-
Protocol:
-
Reflux a mixture of 2-methyl-3-nitrobenzonitrile and aqueous sulfuric acid (e.g., 50% v/v).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
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Wash the solid with cold water and dry to yield 2-methyl-3-nitrobenzoic acid. Further purification can be achieved by recrystallization.
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Synthesis of 2-(Bromomethyl)-3-nitrobenzoic Acid (Intermediate 3)
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Principle: This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
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Protocol:
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Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
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Reflux the mixture, using a light source to initiate the reaction if necessary.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-3-nitrobenzoic acid, which may be used in the next step without further purification.
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Synthesis of 4-Amino-5-methylisoindolin-1-one (Target Molecule)
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Principle: This final step is a two-stage, one-pot reaction. First, the benzylic bromide is displaced by ammonia to form an intermediate aminomethylbenzoic acid. Then, the nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization (lactamization) to form the isoindolinone ring. Iron powder in the presence of an electrolyte like ammonium chloride is a common and effective reagent for this type of nitro group reduction.
-
Protocol:
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Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in aqueous ammonia and stir at room temperature.
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After the initial displacement reaction is complete (as monitored by TLC), add iron powder and ammonium chloride to the reaction mixture.
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Heat the mixture to reflux and stir vigorously.
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Monitor the progress of the reduction and cyclization by TLC.
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Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
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Adjust the pH of the filtrate to be slightly basic and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
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Characterization of 4-Amino-5-methylisoindolin-1-one
The structural elucidation of the synthesized 4-Amino-5-methylisoindolin-1-one is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the isoindolinone ring, and the protons of the amino and amide groups.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.
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Methyl Group: A singlet at around δ 2.0-2.5 ppm.
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Methylene Group: A singlet at around δ 4.0-4.5 ppm, corresponding to the CH2 group of the isoindolinone ring.
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Amino Group: A broad singlet at around δ 4.0-5.0 ppm, which is exchangeable with D2O.
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Amide Proton: A broad singlet at around δ 7.5-8.5 ppm, also exchangeable with D2O.
-
-
13C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm).
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Methylene Carbon: A signal around δ 45-55 ppm.
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Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
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| Proton (1H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | d, d | 1H, 1H |
| -NH2 | 4.0 - 5.0 | br s | 2H |
| -CH2- | 4.0 - 4.5 | s | 2H |
| -CH3 | 2.0 - 2.5 | s | 3H |
| -NH- (amide) | 7.5 - 8.5 | br s | 1H |
| Carbon (13C) | Expected Chemical Shift (ppm) |
| C=O | 165 - 175 |
| Aromatic C | 110 - 150 |
| -CH2- | 45 - 55 |
| -CH3 | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 4-Amino-5-methylisoindolin-1-one.[1][2][3][4][5]
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N-H Stretching: Two bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amino group. A broader band in the same region may be observed for the N-H stretch of the amide.
-
C=O Stretching: A strong absorption band around 1650-1690 cm-1, characteristic of a lactam carbonyl group.
-
C-N Stretching: Absorptions in the region of 1200-1350 cm-1.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm-1 region.
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C-H Stretching: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches below 3000 cm-1.
| Functional Group | Expected Absorption Frequency (cm-1) | Intensity |
| N-H (amine) | 3300 - 3500 | Medium |
| N-H (amide) | ~3200 | Medium, Broad |
| C=O (lactam) | 1650 - 1690 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-N | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the target compound.
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Amino-5-methylisoindolin-1-one (C9H10N2O), which is 162.19 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for isoindolinones may involve the loss of CO (28 Da) and fragmentation of the heterocyclic ring.[6][7][8][9][10] The presence of the amino and methyl groups will also influence the fragmentation pattern.
Conclusion
This technical guide has detailed a plausible and logical synthetic route for the preparation of 4-Amino-5-methylisoindolin-1-one, a compound of interest for further chemical and biological exploration. The step-by-step protocols are based on well-established and reliable organic transformations. Furthermore, the comprehensive characterization data provided, including predicted NMR, IR, and MS spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This guide is intended to empower researchers to access this and related isoindolinone structures, thereby facilitating advancements in medicinal chemistry and drug discovery.
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